molecular formula C17H11ClN2O3S B14982770 3-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide

3-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B14982770
M. Wt: 358.8 g/mol
InChI Key: BOPYDHLVAZFYOG-UHFFFAOYSA-N
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Description

3-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity, and a benzoxazinone moiety, which adds to its chemical versatility.

Preparation Methods

The synthesis of 3-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Benzoxazinone Moiety: This step involves the reaction of the benzothiophene intermediate with appropriate reagents to form the benzoxazinone ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

3-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes or receptors, modulating their activity. The benzoxazinone moiety may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar compounds to 3-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide include:

These compounds share similar structural features but differ in their specific substituents, which can affect their chemical properties and biological activities. The uniqueness of this compound lies in its combination of the benzothiophene and benzoxazinone moieties, providing a distinct profile of chemical reactivity and biological activity.

Properties

Molecular Formula

C17H11ClN2O3S

Molecular Weight

358.8 g/mol

IUPAC Name

3-chloro-N-(3-oxo-4H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H11ClN2O3S/c18-15-10-3-1-2-4-13(10)24-16(15)17(22)19-9-5-6-12-11(7-9)20-14(21)8-23-12/h1-7H,8H2,(H,19,22)(H,20,21)

InChI Key

BOPYDHLVAZFYOG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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